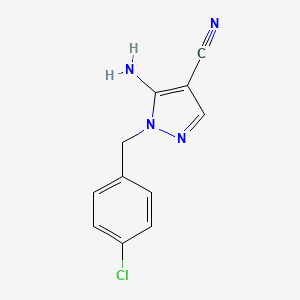
2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
作用機序
The exact mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide may be able to disrupt the growth and survival of cancer cells, as well as reduce inflammation and improve neurological function.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation in the body. Finally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in lab experiments is its specificity. Because 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide targets specific proteins and enzymes in the body, it can be used to study the effects of these proteins and enzymes in a controlled environment. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to be relatively non-toxic, which makes it a safe compound to use in lab experiments. However, one limitation of using 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in lab experiments is its cost. Because the synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is complex and time-consuming, it can be expensive to produce large quantities of the compound.
将来の方向性
There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. One area of research is in the development of new cancer therapies. Because 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells, it could be used as a starting point for the development of new drugs that target BET proteins. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide could be studied further for its potential use in treating other inflammatory diseases such as rheumatoid arthritis. Finally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide could be studied further for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves several steps, starting with the reaction between 2-bromo-4-methylphenol and 4-chloro-2,5-dimethoxybenzaldehyde to form 2-(2-bromo-4-methylphenoxy)-4-chloro-5-methoxybenzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide to form the final product, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research is cancer treatment. 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been studied for its anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis. Finally, 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO4/c1-10-4-5-14(11(18)6-10)24-9-17(21)20-13-8-15(22-2)12(19)7-16(13)23-3/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBWJXNWIFTBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)
![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)


![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)


![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)

![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)